REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:16])[CH2:10][C:9]2[C:4](=[C:5]([Cl:14])[C:6]([Cl:13])=[C:7]([O:11]C)[CH:8]=2)[C:3]1=[O:15].[Cl-].[Al+3].[Cl-].[Cl-]>CCCCCCC>[CH3:1][C:2]1([CH3:16])[CH2:10][C:9]2[C:4](=[C:5]([Cl:14])[C:6]([Cl:13])=[C:7]([OH:11])[CH:8]=2)[C:3]1=[O:15] |f:1.2.3.4|
|
Name
|
|
Quantity
|
12.2 g
|
Type
|
reactant
|
Smiles
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CC1(C(C2=C(C(=C(C=C2C1)OC)Cl)Cl)=O)C
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Name
|
|
Quantity
|
15.5 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
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CCCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
is refluxed for 1 hour
|
Duration
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1 h
|
Type
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TEMPERATURE
|
Details
|
cooled
|
Type
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CUSTOM
|
Details
|
The heptane is decanted from the reaction mixture
|
Type
|
ADDITION
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Details
|
the solid residue is poured into ice (500 g.) and concentrated hydrochloric acid (50ml.)
|
Type
|
CUSTOM
|
Details
|
after crystallization from nitromethane
|
Name
|
|
Type
|
|
Smiles
|
CC1(C(C2=C(C(=C(C=C2C1)O)Cl)Cl)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |